Methyl 2-bromo-2-(2-methoxyphenyl)acetate

Description

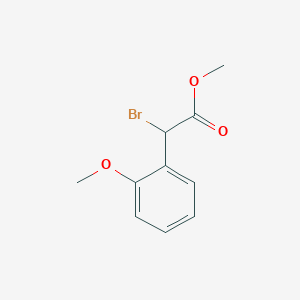

Methyl 2-bromo-2-(2-methoxyphenyl)acetate (CAS: 294860-58-5) is a brominated ester derivative featuring a 2-methoxyphenyl substituent at the α-carbon of the acetate backbone. Its molecular formula is C₁₀H₁₁BrO₃, with a molar mass of 259.1 g/mol . This compound is structurally characterized by a methoxy group at the ortho position of the phenyl ring and a bromine atom adjacent to the ester functionality. Such features make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactivity is influenced by the electron-donating methoxy group and the bromine atom, which can participate in nucleophilic substitution or coupling reactions .

Properties

IUPAC Name |

methyl 2-bromo-2-(2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXWFYGCGHBNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557778 | |

| Record name | Methyl bromo(2-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99552-78-0 | |

| Record name | Methyl bromo(2-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(2-methoxyphenyl)acetate can be synthesized through the bromination of methyl 2-(2-methoxyphenyl)acetate. A typical method involves the use of N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. The reaction is carried out in tetrachloromethane under reflux conditions for about 2 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(2-methoxyphenyl)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Corresponding substituted esters.

Reduction: Methyl 2-(2-methoxyphenyl)ethanol.

Oxidation: Methyl 2-bromo-2-(2-hydroxyphenyl)acetate.

Scientific Research Applications

Organic Synthesis

Methyl 2-bromo-2-(2-methoxyphenyl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse reactions, including nucleophilic substitutions and esterifications, making it valuable in the development of various chemical compounds, including pharmaceuticals and agrochemicals.

Pharmaceutical Development

This compound is being investigated for its potential in drug development, particularly in creating anti-inflammatory and anticancer agents. The presence of the bromine atom allows for unique reactivity patterns that can lead to the formation of biologically active molecules.

Table: Potential Pharmacological Applications

| Application Area | Description |

|---|---|

| Anti-inflammatory | Potential use in treating inflammation-related diseases. |

| Anticancer | Investigated for efficacy against cancer cell lines. |

| Neurological Disorders | Research into effects on conditions like anxiety and depression. |

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : In vitro studies have shown that it can inhibit inflammatory markers in cell cultures.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, necessitating further exploration .

Case Study Example : In a study investigating mycobacterial inhibitors, this compound was used as a substrate leading to the synthesis of compounds with enhanced activity against Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(2-methoxyphenyl)acetate primarily involves its reactivity as a brominated ester. The bromine atom is highly reactive, making the compound a useful intermediate in nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various functionalized products. The methoxy group can participate in electrophilic aromatic substitution reactions, further expanding its utility in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 2-bromo-2-(2-methoxyphenyl)acetate, highlighting variations in substituents, molecular properties, and applications:

Key Structural and Functional Differences

Substituent Position Effects

- Ortho vs. Meta/Substituents : The 2-methoxyphenyl group in the target compound introduces steric and electronic effects distinct from meta-substituted analogs (e.g., Methyl 2-bromo-2-(3-methoxyphenyl)acetate). Ortho-substitution often hinders rotational freedom, influencing crystal packing and solubility .

- Halogen Variations : Replacing bromine with chlorine or fluorine (e.g., in Ethyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate) modifies electrophilicity and reactivity in cross-coupling reactions .

Ester Group Modifications

- Methyl vs. Ethyl Esters : Ethyl esters (e.g., Ethyl 2-bromo-2-(2-methoxyphenyl)acetate) exhibit slightly higher lipophilicity, impacting bioavailability in pharmaceutical contexts .

Pharmaceutical Intermediates

- This compound serves as a precursor in reductive amination reactions to synthesize primary amines, critical in neurotransmitter analogs (e.g., metabolites of 5-APB/6-APB drugs) .

- Ethyl analogs are used in one-pot syntheses of benzoxacycles, demonstrating versatility in heterocycle formation .

Material Science

- Brominated esters with fluorinated phenyl groups (e.g., Methyl 2-bromo-2-(4-fluorophenyl)acetate) are explored for liquid crystal or polymer applications due to their polarizable halogens .

Biological Activity

Methyl 2-bromo-2-(2-methoxyphenyl)acetate is an aromatic ester that has garnered attention for its potential biological activities, particularly in pharmacological research. This compound's unique structure, featuring a bromine atom and a methoxy group on the phenyl ring, enhances its reactivity and interaction with various biological targets.

- Molecular Formula : C10H11BrO3

- Molecular Weight : Approximately 277.09 g/mol

- Structure : The presence of both bromine and methoxy groups contributes to its distinctive chemical properties, making it a valuable compound in both synthetic and biological studies.

This compound acts primarily as a chemical probe in biochemical research. Its interactions with specific molecular targets can modulate enzyme-substrate interactions, influencing various metabolic pathways. Notably, studies have shown that this compound can inhibit cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of steroid hormones .

Biological Activity

- Antimicrobial Properties :

-

Antitumor Activity :

- Preliminary studies have demonstrated that this compound may possess antitumor properties. It has been evaluated for its effects on different cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis in malignant cells . For instance, compounds structurally related to this compound have been reported to exhibit cytotoxic effects at nanomolar concentrations against resistant tumor cell lines .

- Neuroprotective Effects :

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 0.5 μg/mL for S. aureus, demonstrating its potent antibacterial properties.

Study on Antitumor Activity

In a comparative analysis of various analogs, this compound was tested against several human tumor cell lines, including breast and lung cancer cells. The compound exhibited IC50 values ranging from 0.1 to 0.5 μM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-bromoacetate | Lacks methoxy group | Basic antimicrobial activity |

| Methyl 2-(4-methoxyphenyl)acetate | Contains methoxy group at different position | Enhanced antitumor activity |

| Methyl 2-(5-fluoro-2-methoxyphenyl)acetate | Fluorine substitution increases reactivity | Potent enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.